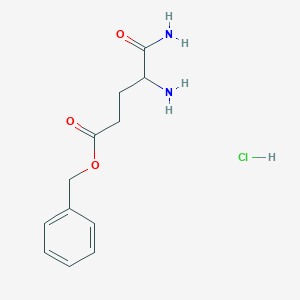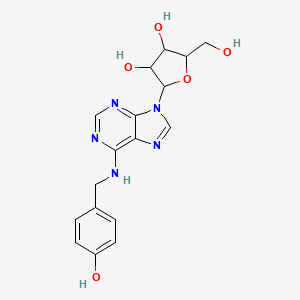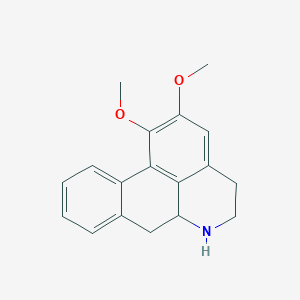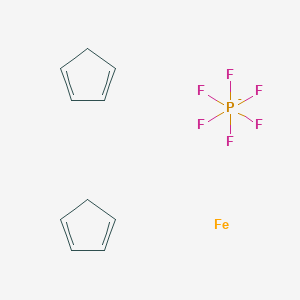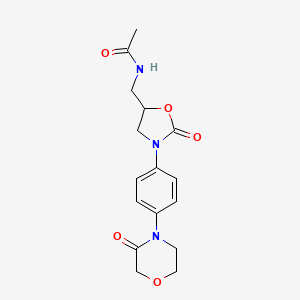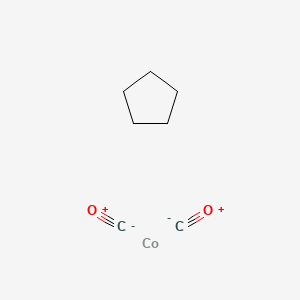
Dicarbonylcyclopentadienyl Cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbonylcyclopentadienyl cobalt is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Vorbereitungsmethoden
Dicarbonylcyclopentadienyl cobalt was first reported in 1954 by Piper, Cotton, and Wilkinson . It can be synthesized through the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co}(\text{C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{C}_5\text{H}_5 ]
Analyse Chemischer Reaktionen
Dicarbonylcyclopentadienyl cobalt undergoes various chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming bis(alkyne) intermediates. [ \text{CpCo}(\text{CO})_2 + 2 \text{R}_2\text{C}_2 \rightarrow \text{CpCo}(\text{R}_2\text{C}_2)_2 + 2 \text{CO} ]
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp₂Co₂(CO)₂]⁻, which reacts with alkyl halides to give dialkyl complexes.
Carbonylation: Carbonylation of dialkyl complexes regenerates this compound, producing ketones.
Wissenschaftliche Forschungsanwendungen
Dicarbonylcyclopentadienyl cobalt has a wide range of applications in scientific research:
Material Science: It is employed in thin film deposition and industrial chemistry.
Pharmaceuticals: It serves as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is utilized in the production of light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of dicarbonylcyclopentadienyl cobalt involves the dissociation of one carbonyl ligand, forming bis(alkyne) intermediates . This reaction proceeds by the formation of metal-alkyne complexes through the dissociation of carbon monoxide . The compound also catalyzes the formation of pyridines from alkynes and nitriles, and its reduction with sodium yields dinuclear radicals that react with alkyl halides .
Vergleich Mit ähnlichen Verbindungen
Dicarbonylcyclopentadienyl cobalt can be compared with other similar compounds:
Pentamethylcyclopentadienyl Cobalt Dicarbonyl: This compound, with the formula Cp*Co(CO)₂, is well-studied and features a pentamethylcyclopentadienyl ring.
Cyclopentadienylrhodium Dicarbonyl: This compound, with the formula CpRh(CO)₂, is an analogue of this compound and features rhodium instead of cobalt.
Cyclopentadienyliridium Dicarbonyl: This compound, with the formula CpIr(CO)₂, is another analogue featuring iridium.
This compound stands out due to its unique catalytic properties and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H10CoO2 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
carbon monoxide;cobalt;cyclopentane |
InChI |
InChI=1S/C5H10.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H2;;; |
InChI-Schlüssel |
VQSFFOIABPEUJE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].C1CCCC1.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



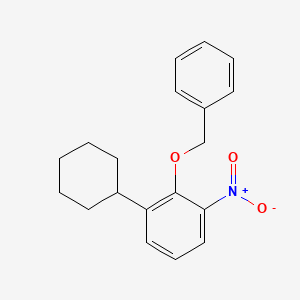
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)

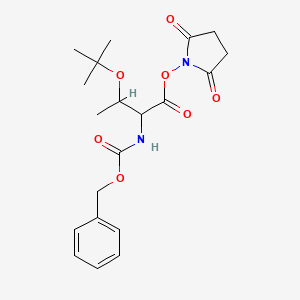
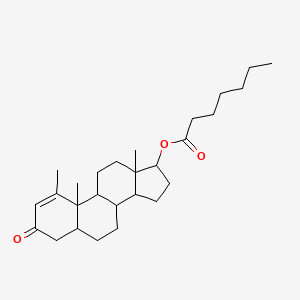
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
